molecular formula C15H21Cl2N3O2 B2658545 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride CAS No. 1051366-59-6

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride

Cat. No. B2658545
CAS RN: 1051366-59-6
M. Wt: 346.25
InChI Key: SMNFAFCNJNIRBM-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a heterocyclic organic compound . It has a molecular formula of C15H21Cl2N3O2 and a molecular weight of 346.25 .


Synthesis Analysis

The compound was synthesized as part of a series of similar derivatives . The synthesis process involved the use of physicochemical and spectral characteristics for confirmation . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by physicochemical and spectral characteristics during its synthesis .


Chemical Reactions Analysis

The compound was evaluated for its in vitro antimicrobial and anticancer activities . The antimicrobial results indicated that it displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole . The anticancer activity results indicated that it has good anticancer activity among the synthesized compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.25 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.

Scientific Research Applications

Discovery and Clinical Candidates

A related compound, "2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)", was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. This discovery emphasizes the compound's potential for treating diseases involving ACAT-1 overexpression, marking it as a promising clinical candidate (K. Shibuya et al., 2018).

Synthesis Techniques

Research on the synthesis of similar compounds, such as "N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide", details practical processes starting from piperazine and N-chloroacetyl-2,6-xylidine. This work highlights methodologies for removing unwanted by-products and achieving high active yields, demonstrating the feasibility of large-scale production (M. Guillaume et al., 2003).

Biological Activity

A study on the design, synthesis, and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors showcased the synthesis of derivatives with significant inhibitory activity. This research points to the therapeutic potential of such compounds in treating diseases related to enzyme overactivity (L. Yurttaş et al., 2013).

Antimicrobial and Anticancer Potentials

Another investigation synthesized a series of derivatives to evaluate their antimicrobial and anticancer activities. The study revealed that certain compounds displayed significant activity, comparable to standard drugs, and highlighted their potential as leads for drug design targeting antimicrobial resistance and cancer (S. Mehta et al., 2019).

Future Directions

The compound shows promise in the field of antimicrobial and anticancer drug development . Future research could focus on further optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy in treating microbial infections and cancer.

properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2.ClH/c1-12-2-4-13(5-3-12)17-14(20)11-18-6-8-19(9-7-18)15(21)10-16;/h2-5H,6-11H2,1H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNFAFCNJNIRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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